Bienvenue dans la boutique en ligne BenchChem!

Carbidopa

AADC inhibition IC₅₀ in vitro pharmacology

Carbidopa (CAS 28860‑95‑9) is the sole peripheral AADC inhibitor approved in the US and preferred for experiments requiring uncompromised central dopamine attribution. Unlike benserazide, carbidopa preserves central AADC activity at therapeutic doses and yields distinct levodopa elimination kinetics—critical for formulation development targeting stable plasma concentrations or regulatory reference matching. Specifiers: ≥98% purity, anhydrous. Ideal for levodopa combination R&D, parenteral formulation studies, and preclinical motor fluctuation models.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 28860-95-9
Cat. No. B001219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbidopa
CAS28860-95-9
SynonymsCarbidopa
Carbidopa, (R)-Isomer
Carbidopa, (S)-Isomer
Lodosin
Lodosyn
Methyldopahydrazine
MK 485
MK 486
MK-485
MK-486
MK485
MK486
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
InChIInChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m0/s1
InChIKeyTZFNLOMSOLWIDK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.8 mg/L

Carbidopa CAS 28860-95-9: A Peripheral Aromatic L‑Amino Acid Decarboxylase Inhibitor for Levodopa Pharmacotherapy


Carbidopa (CAS 28860‑95‑9) is a peripheral aromatic L‑amino acid decarboxylase (AADC) inhibitor that does not appreciably cross the blood–brain barrier at clinically used doses [1]. By inhibiting the peripheral conversion of levodopa to dopamine, carbidopa increases the amount of levodopa available for transport into the central nervous system, thereby enhancing central dopamine synthesis while reducing peripheral dopaminergic side effects [2]. Carbidopa is commercially supplied in fixed‑ratio combinations with levodopa, including 1 : 4 and 1 : 10 (carbidopa : levodopa) formulations, and exhibits an in‑vitro IC₅₀ of 29 ± 2 μM against AADC [3].

Why In‑Class Substitution of Carbidopa with Benserazide or Other AADC Inhibitors Cannot Be Assumed Without Pharmacokinetic and Clinical Consequence


Although carbidopa and benserazide share a common mechanism of action as peripheral AADC inhibitors, they are not pharmacokinetically or clinically interchangeable without careful consideration. Population pharmacokinetic analysis reveals that levodopa/benserazide combinations result in a significantly lower apparent clearance (CL/F) and volume of distribution (Vd/F) of levodopa compared with levodopa/carbidopa, indicating that the choice of AADC inhibitor materially alters levodopa systemic exposure and elimination [1]. Moreover, while both agents are considered clinically equivalent in terms of global antiparkinsonian efficacy, individual patient responses—particularly with respect to motor fluctuation profiles—can differ meaningfully upon switching, underscoring the importance of compound‑specific selection rather than generic substitution [2].

Carbidopa‑Specific Quantitative Differentiation Versus Benserazide and Other AADC‑Inhibitor Alternatives


In‑Vitro AADC Inhibitory Potency: Carbidopa IC₅₀ = 29 μM

Carbidopa inhibits aromatic L‑amino acid decarboxylase (AADC) with an IC₅₀ of 29 ± 2 μM in vitro . This potency is approximately 10‑fold lower than that of benserazide, which is reported to be about 10 times more potent as a peripheral AADC inhibitor in both animal and human studies [1]. The lower intrinsic inhibitory activity of carbidopa does not preclude its clinical utility; rather, it mandates higher carbidopa dosing in fixed‑ratio combinations (typically 1 : 4 or 1 : 10 carbidopa : levodopa) to achieve peripheral decarboxylase blockade comparable to that obtained with benserazide.

AADC inhibition IC₅₀ in vitro pharmacology

Differential Central AADC Inhibition at Low Doses: Carbidopa vs. Benserazide in the Rat Striatum

At a systemic dose of 10 mg/kg i.p. in rats, benserazide significantly decreased striatal aromatic L‑amino acid decarboxylase (AADC) activity, whereas carbidopa at the same dose did not alter central enzyme activity [1]. At the higher dose of 50 mg/kg i.p., both compounds inhibited striatal AADC activity, indicating that carbidopa requires a higher dose to penetrate the blood–brain barrier sufficiently to affect central dopamine metabolism. The differential central activity at lower doses suggests that carbidopa exhibits a more favorable peripheral‑to‑central selectivity profile under certain experimental conditions.

central AADC inhibition striatal dopamine dose‑dependent BBB penetration

Levodopa Pharmacokinetics: Lower CL/F and Vd/F with Benserazide Compared with Carbidopa

Population pharmacokinetic modeling of levodopa following administration of levodopa/benserazide (100/25 mg) versus levodopa/carbidopa (100/10 mg) revealed that the apparent clearance (CL/F) and apparent volume of distribution (Vd/F) of levodopa were lower after levodopa/benserazide than after levodopa/carbidopa in both healthy subjects and Parkinson's disease patients [1]. Specifically, the study reported statistically significant reductions in levodopa CL/F and Vd/F for the benserazide‑containing formulation, indicating that the choice of AADC inhibitor alters levodopa elimination kinetics and systemic exposure.

population pharmacokinetics levodopa exposure CL/F Vd/F

Subcutaneous Carbidopa Co‑Administration Enhances Oral Levodopa AUC, Cₘₐₓ, and t₁/₂ in Humans

Continuous subcutaneous infusion of carbidopa (3.33 mg/h for 24 h) in healthy human subjects receiving oral levodopa/carbidopa increased the plasma levodopa t₁/₂ by 17.4 %, Cₘₐₓ by 40.5 %, and AUC by 22.3 % compared with oral levodopa/carbidopa alone (P < 0.003) [1]. This augmentation was greater than that achieved by additional oral carbidopa administration, indicating that the route of carbidopa delivery can substantially modulate levodopa systemic exposure beyond the degree of peripheral decarboxylase inhibition achieved by standard oral dosing.

alternative delivery routes levodopa pharmacokinetics subcutaneous infusion

Carbidopa‑Specific Research and Industrial Application Scenarios


Preclinical Levodopa Pharmacodynamic Studies Requiring Strict Peripheral Selectivity

In rodent models of Parkinson's disease, carbidopa at moderate systemic doses (e.g., 10 mg/kg i.p.) preserves central AADC activity whereas benserazide at the same dose produces measurable central inhibition [1]. Therefore, carbidopa is the preferred peripheral AADC inhibitor for experiments where central dopamine changes must be attributed exclusively to levodopa and not confounded by central decarboxylase blockade.

Development of Non‑Oral Levodopa Delivery Systems (e.g., Subcutaneous Infusion Pumps)

The demonstrated ability of continuous subcutaneous carbidopa infusion to significantly increase levodopa AUC, Cₘₐₓ, and t₁/₂ in humans [1] makes carbidopa the rational choice for investigational parenteral levodopa formulations aimed at reducing motor fluctuations in advanced Parkinson's disease.

Formulation of Fixed‑Ratio Levodopa Products with Tailored Levodopa Exposure

Because levodopa CL/F and Vd/F differ significantly between carbidopa‑ and benserazide‑containing preparations [1], pharmaceutical developers selecting a peripheral decarboxylase inhibitor for a new levodopa formulation must account for these pharmacokinetic differences. Carbidopa‑based combinations yield a distinct levodopa elimination profile that may be advantageous for achieving more stable plasma concentrations or for matching specific regulatory reference products.

Compounding or Procurement Where Benserazide Is Unavailable or Not Approved

In regulatory jurisdictions where benserazide is not approved (e.g., the United States), carbidopa is the sole peripheral AADC inhibitor option for levodopa therapy [1]. Procurement of carbidopa (CAS 28860‑95‑9) is therefore mandatory for any levodopa‑containing pharmaceutical product intended for these markets, and its distinct potency and dosing ratios must be incorporated into formulation design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbidopa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.